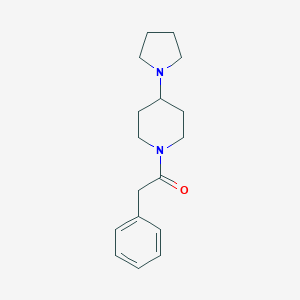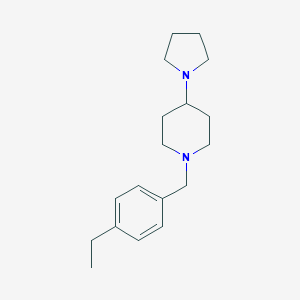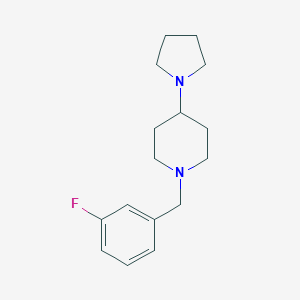![molecular formula C23H30FN3O B247055 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive substance that has been studied for its potential therapeutic applications. FPPP is a synthetic compound that was first synthesized in the 1980s. Since then, it has been the subject of several scientific studies that have explored its chemical properties, synthesis methods, mechanisms of action, and potential applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It may also have an impact on other neurotransmitter systems, including norepinephrine and GABA. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine is thought to increase the levels of serotonin and dopamine in the brain, which can lead to a reduction in symptoms of depression, anxiety, and psychosis.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to a reduction in symptoms of depression, anxiety, and psychosis. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has also been shown to increase the levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has several advantages for laboratory experiments, including its ability to selectively target serotonin and dopamine systems. It is also relatively easy to synthesize and has a long half-life, which allows for longer-lasting effects. However, 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has several limitations, including its potential for abuse and its potential to cause adverse side effects, particularly at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine. One area of interest is its potential as a treatment for drug addiction. Studies have shown that 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine may be effective in reducing cocaine and methamphetamine use in animal models, and further research is needed to explore its potential as a treatment for human addiction. Another area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine may be effective in reducing symptoms of depression and anxiety, and further research is needed to explore its potential as a treatment for these conditions. Additionally, further research is needed to explore the long-term effects of 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine use and its potential for abuse.
Métodos De Síntesis
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 1-(2-fluorophenyl)piperazine. The Mannich reaction involves the reaction of formaldehyde, a primary or secondary amine, and a compound with an activated methylene group. The reductive amination method involves the reaction of 1-(2-fluorophenyl)piperazine with a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Several studies have explored its effects on the central nervous system, including its impact on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has also been studied for its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine |
|---|---|
Fórmula molecular |
C23H30FN3O |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30FN3O/c1-28-21-6-4-5-19(17-21)18-25-11-9-20(10-12-25)26-13-15-27(16-14-26)23-8-3-2-7-22(23)24/h2-8,17,20H,9-16,18H2,1H3 |
Clave InChI |
VPTYAXYESMKUAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![2-Phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B246982.png)


![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)